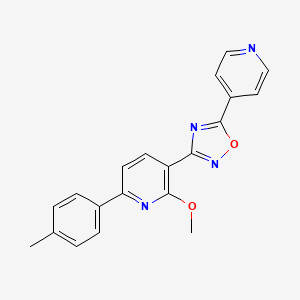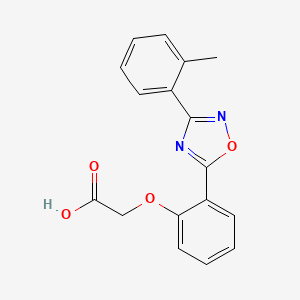
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, also known as TOPOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. TOPOA belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is not fully understood. However, several studies have suggested that it acts by inhibiting tubulin polymerization, which is essential for cell division and proliferation. This compound has also been reported to induce cell cycle arrest and increase the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It has been reported to alter the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has also been shown to inhibit the activity of several enzymes involved in the metabolism of cancer cells, including lactate dehydrogenase and hexokinase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations to its use. This compound is a highly toxic compound and requires careful handling. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. One area of interest is the development of more potent and selective derivatives of this compound that can be used as anticancer agents. Another area of research is the investigation of the mechanism of action of this compound and its interaction with tubulin. Additionally, the potential use of this compound in combination with other anticancer agents is an area of interest. Finally, the development of a targeted drug delivery system for this compound could improve its efficacy and reduce its toxicity.
In conclusion, this compound is a promising compound that has shown significant potential as an anticancer agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can be synthesized through a multistep process involving the reaction of 2-(2-hydroxyphenoxy)acetic acid with o-tolyl hydrazine and acetic anhydride. The reaction mixture is then treated with phosphorus oxychloride to obtain the desired product. The purity of the product can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been extensively studied for its potential as an anticancer agent. It has been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis, inhibit cell migration and invasion, and disrupt microtubule formation in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-6-2-3-7-12(11)16-18-17(23-19-16)13-8-4-5-9-14(13)22-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTTYTQYZQSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
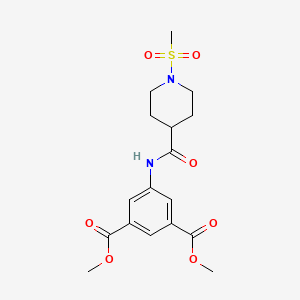

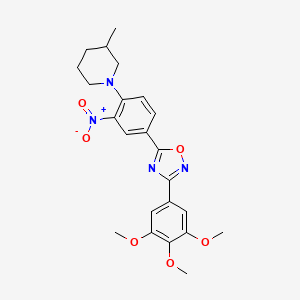
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
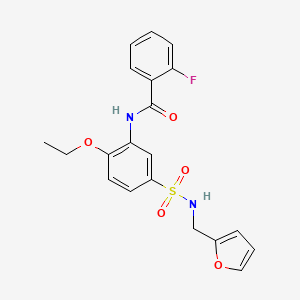
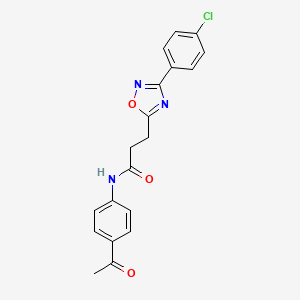
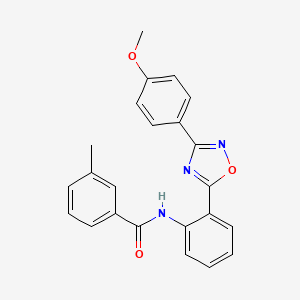
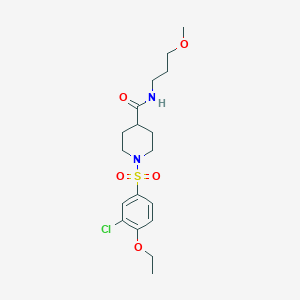
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
